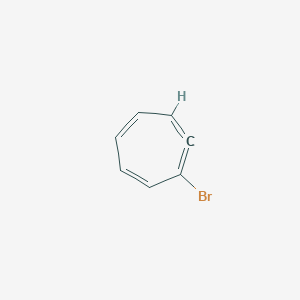
1-Bromocyclohepta-1,2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromocyclohepta-1,2,4,6-tetraene is a chemical compound with the molecular formula C₇H₅Br. It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
The synthesis of 1-Bromocyclohepta-1,2,4,6-tetraene typically involves the bromination of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromocyclohepta-1,2,4,6-tetraene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to remove the bromine atom.
Addition Reactions: The multiple double bonds in the cycloheptatetraene ring allow for addition reactions with various reagents.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromocyclohepta-1,2,4,6-tetraene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the conjugated double bonds in the cycloheptatetraene ring. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and other applications.
Comparison with Similar Compounds
1-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds such as cycloheptatetraene and its derivatives. The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its non-brominated counterpart. Similar compounds include:
Cycloheptatetraene: The parent compound without the bromine atom.
Other Halogenated Cycloheptatetraenes: Compounds where the hydrogen atoms are replaced by other halogens like chlorine or iodine.
Properties
CAS No. |
827598-90-3 |
|---|---|
Molecular Formula |
C7H5Br |
Molecular Weight |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-5H |
InChI Key |
WTABRMIEGAATGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















